An In-depth Technical Guide to the Synthesis of 2-Cyano-N-(1-phenylpropyl)acetamide and Its Derivatives
An In-depth Technical Guide to the Synthesis of 2-Cyano-N-(1-phenylpropyl)acetamide and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-cyano-N-(1-phenylpropyl)acetamide and its derivatives. It includes detailed experimental protocols, a summary of quantitative data, and visualizations of the synthetic pathway. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug discovery.
Core Synthesis and Derivatives
The synthesis of 2-cyano-N-(1-phenylpropyl)acetamide is a key process in the generation of a class of compounds with potential therapeutic applications. The core structure, a cyanoacetamide moiety N-substituted with a 1-phenylpropyl group, serves as a versatile scaffold for further chemical modifications, leading to a diverse range of derivatives. These derivatives have been explored for various biological activities, including antimicrobial and anti-inflammatory properties.[1][2]
The primary synthetic route to 2-cyano-N-(1-phenylpropyl)acetamide involves the condensation of 1-phenylpropylamine with a cyanoacetic acid derivative, most commonly an ester such as ethyl cyanoacetate. This straightforward amidation reaction is a fundamental transformation in organic chemistry and can be adapted to produce a wide array of N-substituted 2-cyanoacetamides.[3][4]
Synthetic Pathway
The synthesis of 2-cyano-N-(1-phenylpropyl)acetamide is typically achieved through the direct reaction of 1-phenylpropylamine and ethyl cyanoacetate. This reaction can be performed under various conditions, including heating the neat reactants or using a high-boiling solvent such as N,N-dimethylformamide (DMF).[5][6] The general reaction is depicted below:
Caption: General reaction scheme for the synthesis of 2-cyano-N-(1-phenylpropyl)acetamide.
Experimental Protocols
A generalized experimental protocol for the synthesis of 2-cyano-N-(1-phenylpropyl)acetamide, adapted from similar syntheses of N-substituted cyanoacetamides, is provided below.[3][5][6]
Materials:
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1-Phenylpropylamine
-
Ethyl cyanoacetate
-
N,N-Dimethylformamide (DMF) (optional, as solvent)
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Ice-cold water
-
Ethanol (for recrystallization)
Procedure:
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In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of 1-phenylpropylamine and ethyl cyanoacetate. If a solvent is to be used, add a suitable volume of DMF.
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Heat the reaction mixture to reflux. The reaction time can vary from 2 to 12 hours, depending on the specific conditions and scale.[3][5][6]
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Monitor the progress of the reaction using an appropriate technique, such as thin-layer chromatography (TLC).
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Upon completion of the reaction, allow the mixture to cool to room temperature.
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Pour the cooled reaction mixture into a beaker containing ice-cold water to precipitate the crude product.
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Collect the solid product by vacuum filtration and wash it with cold water.
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Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the final product, 2-cyano-N-(1-phenylpropyl)acetamide.
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Dry the purified product under vacuum.
Quantitative Data
The following table summarizes the key quantitative data for 2-cyano-N-(1-phenylpropyl)acetamide.
| Property | Value | Reference |
| Chemical Formula | C₁₂H₁₄N₂O | [7] |
| Molecular Weight | 202.25 g/mol | [7] |
| CAS Number | 170449-35-1 | [7] |
| Appearance | Solid | |
| Boiling Point | 436.7±38.0 °C (Predicted) | [8] |
| Density | 1.078±0.06 g/cm³ (Predicted) | [8] |
Synthesis of Derivatives and Their Applications
The core structure of 2-cyano-N-(1-phenylpropyl)acetamide can be readily modified to generate a library of derivatives. These modifications can be targeted at various positions of the molecule to modulate its physicochemical properties and biological activity. For instance, derivatives of cyanoacetamides have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities.[1][2][9]
One notable derivative, (E)-2-cyano-N,3-diphenylacrylamide, has been investigated for its anti-inflammatory properties.[2] Studies suggest that its mechanism of action may involve the modulation of inflammatory signaling pathways.[2] While the specific signaling pathways for 2-cyano-N-(1-phenylpropyl)acetamide have not been extensively elucidated, related compounds offer insights into potential mechanisms. For example, some phenylacrylamide derivatives are thought to exert their anti-inflammatory effects by interacting with the Keap-1/Nrf2 pathway, a critical regulator of the cellular antioxidant response.[2]
Potential Signaling Pathway Involvement
The following diagram illustrates a potential signaling pathway that could be modulated by cyanoacetamide derivatives with anti-inflammatory activity, based on literature for related compounds.
Caption: A potential anti-inflammatory mechanism of action for cyanoacetamide derivatives.
Conclusion
This technical guide provides a foundational understanding of the synthesis of 2-cyano-N-(1-phenylpropyl)acetamide and its derivatives. The straightforward synthetic methodology, coupled with the potential for diverse biological activities, makes this class of compounds an interesting area for further research and development in the pharmaceutical and life sciences sectors. The provided protocols and data serve as a starting point for researchers to explore the synthesis and applications of these promising molecules.
References
- 1. 2-Cyano-N-(2,5-dioxopyrrolidin-1-yl) acetamide as a building block for developing new azole and azine derivatives and assessing their biological properties [ejchem.journals.ekb.eg]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide - Google Patents [patents.google.com]
- 6. 2-CYANO-N-(2,6-DIMETHYL-PHENYL)-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. 2-cyano-N-(3-phenylpropyl)acetamide [myskinrecipes.com]
- 9. Synthesis and Antimicrobial Evaluation of New Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-cyano-N-(3-cyanoquinolin-2-yl)acetamide [article.sapub.org]
